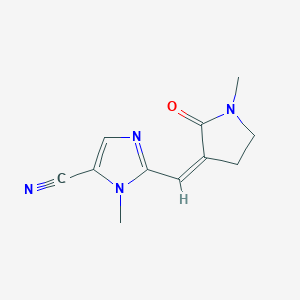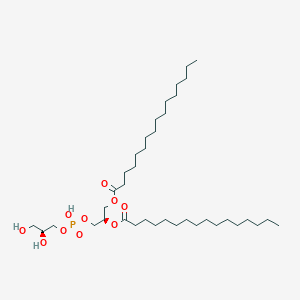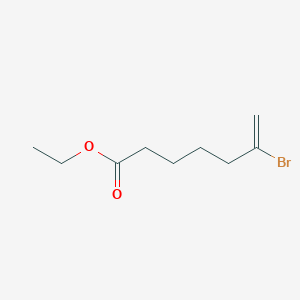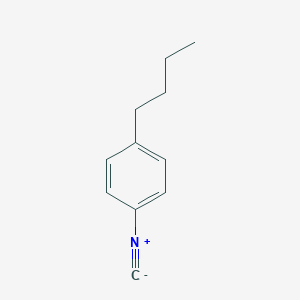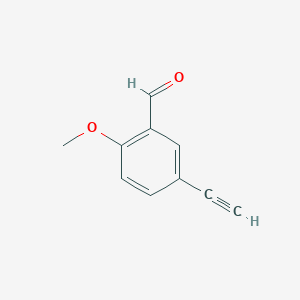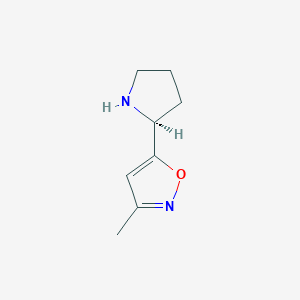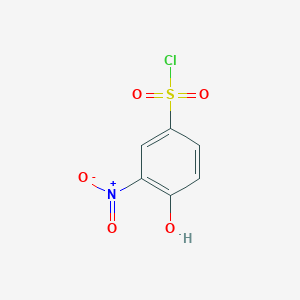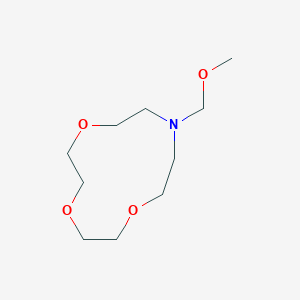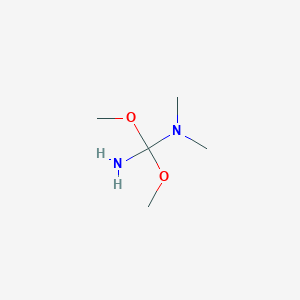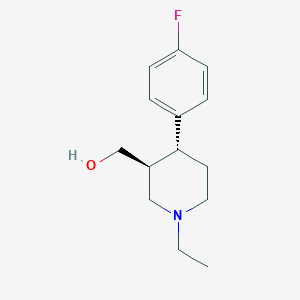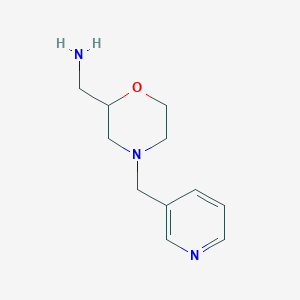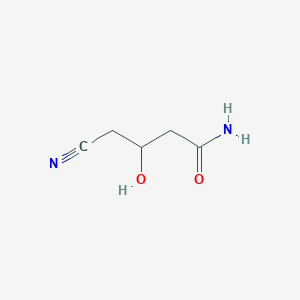
4-Cyano-3-hydroxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-3-hydroxybutanamide is an organic compound with the molecular formula C5H8N2O2 It is a derivative of butanamide, featuring both a cyano group and a hydroxy group on the butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Cyano-3-hydroxybutanamide can be synthesized through several methods. One common approach involves the reaction of 4-cyano-3-hydroxybutanoic acid with ammonia or an amine under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of biocatalysts. Enzymatic methods, such as those employing halohydrin dehalogenase, nitrilase, and carbonyl reductase, have been developed to produce optically pure forms of the compound . These methods are favored for their efficiency and environmental friendliness.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyano-3-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products:
Oxidation: 4-Cyano-3-oxobutanamide or 4-cyano-3-carboxybutanamide.
Reduction: 4-Amino-3-hydroxybutanamide.
Substitution: Various substituted butanamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyano-3-hydroxybutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-cyano-3-hydroxybutanamide involves its interaction with specific enzymes and molecular targets. For instance, in the synthesis of atorvastatin, the compound acts as a chiral synthon, facilitating the formation of the active pharmaceutical ingredient. The cyano and hydroxy groups play crucial roles in the compound’s reactivity and interaction with enzymes such as halohydrin dehalogenase .
Vergleich Mit ähnlichen Verbindungen
Ethyl ®-4-cyano-3-hydroxybutanoate: Another chiral synthon used in pharmaceutical synthesis.
4-Cyano-3-oxobutanamide: An oxidation product of 4-cyano-3-hydroxybutanamide.
4-Amino-3-hydroxybutanamide: A reduction product of this compound.
Uniqueness: this compound is unique due to its dual functional groups (cyano and hydroxy), which provide versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
IUPAC Name |
4-cyano-3-hydroxybutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-2-1-4(8)3-5(7)9/h4,8H,1,3H2,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNICYPMHKZAGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472996 |
Source


|
| Record name | 4-cyano-3-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158008-69-6 |
Source


|
| Record name | 4-cyano-3-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)

